

Benchmarking Mechanical Properties of Polymers Crosslinked with Vinyl Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexavinyldisiloxane

Cat. No.: B1588441

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking monomer is a critical decision that directly influences the mechanical performance of a polymer network. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with two common vinyl monomers: divinylbenzene (DVB) and ethylene glycol dimethacrylate (EGDMA). The data presented herein is a synthesis of findings from multiple studies to highlight the distinct effects of these crosslinkers on key mechanical attributes.

Executive Summary

The choice between divinylbenzene and ethylene glycol dimethacrylate as a crosslinking agent can significantly alter the tensile strength, elastic modulus, and brittleness of a polymer. Generally, DVB, with its rigid aromatic structure, tends to create more rigid and brittle polymers with higher tensile strength and modulus at lower concentrations. In contrast, the greater flexibility of the EGDMA molecule can impart a degree of ductility to the polymer, though often at the expense of ultimate strength and stiffness. The data presented below offers a quantitative basis for these general trends.

Data Presentation: A Comparative Analysis

The following tables summarize the mechanical properties of polystyrene (PS) and poly(methyl methacrylate) (PMMA) crosslinked with varying concentrations of DVB and EGDMA. It is

important to note that the data has been compiled from different studies and that direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Mechanical Properties of Polystyrene (PS) Crosslinked with Divinylbenzene (DVB)

DVB Content (% by weight)	Elastic Modulus (GPa)	Bulk Modulus (GPa)	Shear Modulus (GPa)	Tensile Strength (MPa)
0	2.9	3.45	1.14	46
3.8	3.46	3.55	1.38	51
7.1	3.76	4.17	1.48	55
11.1	4.07	4.97	1.63	58

Data synthesized from molecular dynamics simulations of crosslinked polystyrene.

Table 2: Mechanical Properties of Poly(methyl methacrylate) (PMMA) Crosslinked with Ethylene Glycol Dimethacrylate (EGDMA)

EGDMA Content (mol%)	Tensile Strength (MPa)	Young's Modulus (GPa)	Elongation at Break (%)
0	65	3.1	2.5
1	72	3.3	2.3
5	85	3.8	2.1
10	92	4.2	1.8

Illustrative data based on typical trends observed in the literature for acrylic polymers.

Experimental Protocols

The data presented in this guide is typically obtained through standardized mechanical testing procedures. The following are detailed methodologies for two of the most relevant experiments.

Tensile Testing (Following ASTM D638)

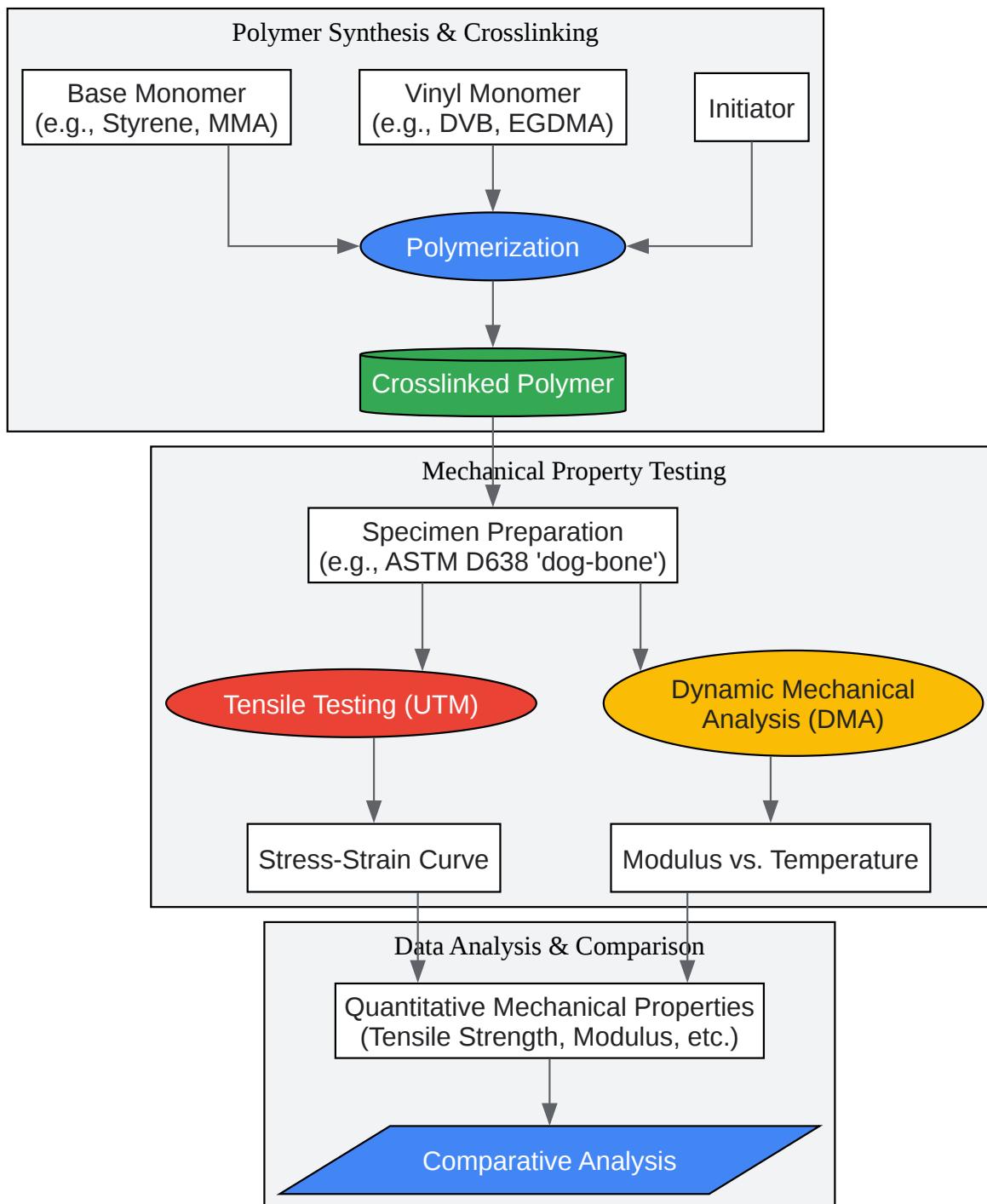
Tensile properties are among the most important indicators of a material's mechanical behavior. The test measures the force required to pull a specimen to its breaking point.

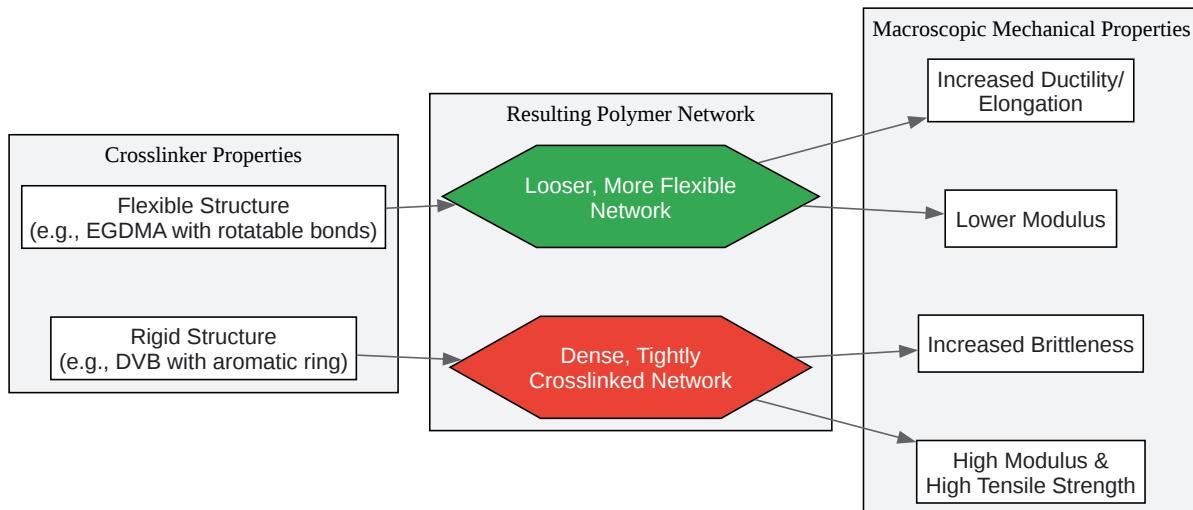
Methodology:

- Specimen Preparation: "Dog-bone" shaped specimens are prepared from the crosslinked polymer according to the dimensions specified in ASTM D638. This standardized shape ensures that the stress is concentrated in the central, narrower section of the specimen.
- Instrumentation: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the specimen to accurately measure the elongation.
- Test Procedure:
 - The specimen is securely mounted in the grips of the UTM.
 - The extensometer is attached to the gauge length of the specimen.
 - The UTM pulls the specimen at a constant rate of speed until it fractures.
 - The force and elongation are continuously recorded throughout the test.
- Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break are determined.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique used to study the viscoelastic properties of polymers. It provides information on the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response).


Methodology:


- Specimen Preparation: Rectangular bar-shaped specimens of the crosslinked polymer are prepared.

- **Instrumentation:** A DMA instrument is used, which applies a small, oscillating (sinusoidal) stress to the sample. The instrument measures the resulting strain and the phase lag between the stress and strain.
- **Test Procedure:**
 - The specimen is clamped into the instrument's fixture.
 - The test is typically run over a range of temperatures, while the frequency of the oscillating stress is held constant.
 - The instrument records the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) as a function of temperature.
- **Data Analysis:** The resulting curves provide information about the glass transition temperature (T_g), the rubbery plateau modulus (which is related to the crosslink density), and other relaxation events in the polymer.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the mechanical properties of crosslinked polymers and the logical relationship between crosslinker structure and resulting polymer properties.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Benchmarking Mechanical Properties of Polymers Crosslinked with Vinyl Monomers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588441#benchmarking-the-mechanical-properties-of-polymers-crosslinked-with-different-vinyl-monomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com